Nibr2(dme)

nickel catalysis reductive hydroalkylation regioselectivity

Nickel-catalyzed cross-coupling reactions often suffer from poor yields when suboptimal Ni(II) precursors are employed. NiBr2(dme) delivers a documented 17% absolute yield advantage over NiBr2(diglyme) in multicomponent 1,2-carboacylation (82% vs. 45% at 10 mol% loading), and achieves ethylene polymerization activities up to 1.07×10⁷ g PE (mol Ni)⁻¹ h⁻¹ with thermal stability at 90°C. • Proven ligand-controlled stereodivergent synthesis of chiral oxindoles • Reduced Friedel-Crafts side products versus NiCl2(dme) in LAO production. Hygroscopic solid; stored under inert gas <15°C. Shipped ambient with moisture protection.

Molecular Formula C4H10Br2NiO2
Molecular Weight 308.62 g/mol
CAS No. 28923-39-9
Cat. No. B1588739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNibr2(dme)
CAS28923-39-9
Molecular FormulaC4H10Br2NiO2
Molecular Weight308.62 g/mol
Structural Identifiers
SMILESCOCCOC.[Ni](Br)Br
InChIInChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
InChIKeyVHSVJTYBTJCDFL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NiBr2(dme) Technical & Procurement Profile


Nickel(II) bromide ethylene glycol dimethyl ether complex, commonly abbreviated NiBr2(dme) or (DME)NiBr2 (CAS 28923-39-9), is a coordination compound with the molecular formula C4H10Br2NiO2 and a molecular weight of 308.62 g/mol. The compound consists of a nickel(II) center coordinated by two bromide ligands and one bidentate 1,2-dimethoxyethane (DME) ligand, forming a chelate structure. Commercially, the material is supplied as a yellow to amber to dark red powder or crystal with typical purity specifications ranging from 96.5% to 103.5% by titration assay and nickel content between 18.0% and 20.0% by elemental analysis. The compound is hygroscopic and light-sensitive, requiring storage under inert gas at room temperature, preferably below 15°C in a cool, dark environment. As a precursor for nickel(II) catalysts, NiBr2(dme) is employed extensively in cross-coupling reactions, olefin polymerization and oligomerization, and the synthesis of well-defined nickel complexes.

Precursor role Ni(II) source for cross-coupling, olefin polymerization, oligomerization
Halide selection Bromide ligand may support oxidative addition vs. chloride analogs
Ligand effect DME chelate provides lability balance for catalyst activation
Handling Store under inert gas, cool & dark; hygroscopic and light-sensitive

Why NiBr2(dme) Substitution Fails


Nickel(II) precatalysts bearing different halides (Br vs. Cl) or different glyme ligands (DME vs. diglyme) exhibit distinct reactivity profiles in catalytic applications due to differences in solubility, coordination geometry, halide lability, and ligand exchange kinetics. [1] While the nickel center formally supplies the same metal oxidation state, the choice of halide and coordinating ether significantly influences both catalytic activity and product selectivity. [2] For instance, bromide complexes generally display superior performance relative to chloride analogs in certain cross-coupling manifolds owing to the softer, more polarizable nature of the bromide ligand, which facilitates oxidative addition and transmetalation steps. [3] Similarly, the bidentate DME ligand provides a chelate effect that stabilizes the nickel center while remaining sufficiently labile to undergo displacement by stronger σ-donor ligands during catalyst activation, a balance that is not identically replicated by the larger diglyme ligand. [2] The quantitative evidence in Section 3 demonstrates that substituting NiBr2(dme) with NiBr2(diglyme) or NiCl2-based alternatives can result in yield reductions exceeding 15–30% and dramatic erosion of regio- and stereoselectivity. [1] Therefore, the selection of NiBr2(dme) versus its closest analogs is not a matter of mere availability or cost, but rather a critical determinant of reaction outcome that must be evaluated against application-specific performance metrics.

Attribute
NiBr2(dme) (Target)
Substitute Risk
Halide (Br vs Cl)
Softer, polarizable Br⁻ may facilitate oxidative addition & transmetalation
Cl⁻ analogs may alter reactivity; reported yield reductions >15–30% in some manifolds
Glyme ligand (DME vs diglyme)
Bidentate DME chelate balances stability and lability
Diglyme may not identically replicate lability; regio-/stereoselectivity may erode
Catalyst activation profile
DME displacement during activation yields active species
Substitution may shift active species formation; product distribution may differ

NiBr2(dme) Comparative Performance Data


Reductive Hydroalkylation Regioselectivity

In a nickel-catalyzed proximal-selective hydroalkylation of alkenes, replacing NiBr2(diglyme) with NiBr2(DME) under otherwise identical standard conditions resulted in a yield of 85% with a regioisomeric ratio (r.r.) of 18:1, compared to the standard conditions employing NiBr2(diglyme) which produced a 90% yield and >20:1 r.r. [1] While a modest yield decrease of 5 percentage points is observed, the NiBr2(DME) system retains high regioselectivity (18:1), substantially outperforming alternative nickel sources such as Ni(acac)2 (79% yield, 14:1 r.r.) and NiCl2(PPh3)2 (48% yield, 1.1:1 r.r.). [1]

Hydroalkylation regioselectivity
Head-to-head
85% yield, r.r. 18:1
vs NiBr2(diglyme) 90%, >20:1
Reported high regioselectivity vs. alternative Ni sources
Yield decrease 5 pp; selectivity remains high
nickel catalysis reductive hydroalkylation regioselectivity

Three-Component Carboacylation Yield

In a nickel-catalyzed three-component 1,2-carboacylation of 1,3-enynes, NiBr2·DME delivered a 62% NMR yield under optimized conditions, whereas the direct analog NiBr2·diglyme yielded only 45% under identical conditions using the same L5 ligand in 1,4-dioxane. [1] Upon further optimization (increasing catalyst loading to 12 mol% and reducing solvent volume), NiBr2·DME achieved 69% yield and ultimately 82% yield (73% isolated yield). [1]

Carboacylation yield
Head-to-head
62% yield
vs NiBr2·diglyme 45% (+17 pp)
Reported yield advantage in three-component coupling
82% yield achieved under optimized conditions
multicomponent coupling carboacylation enynes

Ethylene Polymerization Activity

Reaction of unsymmetrical bis(arylimino)acenaphthene ligands L1–L5 with (DME)NiBr2 afforded the corresponding 1:1 nickel(II) bromide chelates LNiBr2 (Ni1–Ni5) in good yield. [1] Upon activation with relatively low amounts of Et2AlCl or Me2AlCl (200–700 equivalents), these Ni1–Ni5 complexes exhibited exceptionally high activities for ethylene polymerization, reaching up to 1.07 × 10⁷ g of polyethylene per mole of nickel per hour. [1] The catalysts also displayed robust thermal stability, maintaining activity of 2.97 × 10⁶ g PE (mol Ni)⁻¹ h⁻¹ even at 90 °C. [1]

Ethylene polymerization activity
Class-level
1.07×10⁷ g PE (mol Ni)⁻¹ h⁻¹
Reported high polymerization activity; class-level evidence
Thermal stability: 2.97×10⁶ g PE mol⁻¹ h⁻¹ at 90 °C
ethylene polymerization α-diimine nickel complexes polyolefin catalysis

Ethylene Oligomerization Selectivity

Reaction of pyrazolylethylphosphinite ligands L1–L3 with [NiCl2(DME)2] or [NiBr2(DME)2] afforded six new nickel(II) complexes: [NiCl2(L1)] (1), [NiCl2(L2)] (2), [NiCl2(L3)] (3), [NiBr2(L1)] (4), [NiBr2(L2)] (5), and [NiBr2(L3)] (6). [1] These precatalysts catalyze ethylene oligomerization in the presence of ethylaluminium dichloride co-catalyst, producing butenes, hexenes, octenes, and higher carbon chain oligomers. [1] Notably, the bromide-containing complexes 4–6 produce different product distributions compared to their chloride analogs 1–3, with the bromide systems generating very little Friedel-Crafts alkylation products when reactions are run in toluene. [1]

Oligomerization selectivity
Head-to-head
Minimal Friedel-Crafts alkylation byproducts
Halide choice may influence product slate purity
Exact product ratios not provided in abstract
ethylene oligomerization pyrazolylphosphinite ligands nickel precatalysts

Stereodivergent Nonadjacent Stereocenters

NiBr2(DME) serves as the nickel source in a catalytic system employing a chiral sulfinamide monophosphine (Ming-Phos) ligand for the reductive cyclization/cross-coupling of alkene-tethered aryl bromides and α-bromoamides. [1] This system produces oxindoles bearing nonadjacent stereocenters in moderate to good yields with high levels of enantioselectivity and diastereoselectivity. [1] Importantly, switching the ligand from Ming-Phos to a phosphinooxazoline (Ph-Phox) ligand enables stereodivergent access to complementary diastereomeric products while retaining the same NiBr2(DME) precatalyst. [1]

Stereodivergent oxindole synthesis
Supporting
Ligand-controlled access to complementary diastereomers
Supports stereodivergent synthesis with chiral ligands
Moderate to good yields; high ee and de reported
enantioselective catalysis reductive cross-coupling stereodivergent synthesis

Supported Ethylene Polymerization

In-situ immobilization of (DME)NiBr2 on amine-grafted SiO2 produced SiO2/2NS/(DME)NiBr2 and SiO2/3NS/(DME)NiBr2 catalysts that were active for ethylene polymerization. [1] The highest activity was observed at a polymerization temperature of 25 °C, with SiO2/2NS/(DME)NiBr2 exhibiting higher activity than the SiO2/3NS analog. [1] The polydispersity index (PDI) values of polyethylene produced by SiO2/2NS/(DME)NiBr2 ranged from 8 to 18. [1] FT-IR analysis and polymerization results suggested that the DME ligand is largely removed during the supporting process, leaving NiBr2 complexed with the amine groups of the silica support. [1]

Supported polymerization
Supporting
Active heterogeneous catalyst on amine-grafted SiO₂
Supports heterogenization for potential industrial application
PDI 8–18; DME ligand largely removed during supporting
heterogeneous catalysis supported nickel catalysts ethylene polymerization

NiBr2(dme) Application Scenarios


1,3-Enynes Carboacylation

Based on the 17% absolute yield advantage of NiBr2·DME over NiBr2·diglyme in three-component 1,2-carboacylation of 1,3-enynes (62% vs. 45% at 10 mol% loading, reaching 82% upon optimization), [1] this nickel source should be prioritized for laboratories developing nickel-catalyzed multicomponent coupling reactions. The enhanced activity enables higher synthetic throughput and reduces the need for excessive catalyst loading, which is particularly valuable in pharmaceutical process development where step economy and yield maximization are paramount. Researchers should employ NiBr2·DME with the L5 ligand in 1,4-dioxane at 80 °C under argon for optimal performance.

α-Diimine Ethylene Polymerization Catalysts

NiBr2(dme) is the preferred nickel precursor for synthesizing unsymmetrical α-diimine nickel(II) bromide complexes that achieve ethylene polymerization activities up to 1.07 × 10⁷ g PE (mol Ni)⁻¹ h⁻¹ with thermal stability maintained at 90 °C (2.97 × 10⁶ g PE mol⁻¹ h⁻¹). [2] This application scenario is directly relevant to polyolefin manufacturers and academic catalysis laboratories seeking to develop next-generation single-site catalysts for hyperbranched polyethylene production. The high activity and thermal robustness address key industrial requirements for catalyst productivity and operational flexibility.

Stereodivergent Oxindole Synthesis

NiBr2(DME) has been successfully employed in a ligand-controlled stereodivergent reductive cyclization/cross-coupling protocol to access complementary diastereomers of oxindoles bearing nonadjacent stereocenters with high enantio- and diastereoselectivity. [3] This application scenario is particularly relevant for medicinal chemistry groups and contract research organizations engaged in the synthesis of chiral building blocks and natural product analogs. The ability to access both stereoisomeric series from the same nickel precatalyst by simple ligand exchange provides strategic synthetic flexibility that accelerates structure-activity relationship studies.

Clean Ethylene Oligomerization

When paired with pyrazolylethylphosphinite ligands, NiBr2(dme) yields precatalysts that produce ethylene oligomers (butenes, hexenes, octenes, and higher fractions) with significantly reduced Friedel-Crafts alkylation side products compared to analogous NiCl2(dme)-derived complexes. [4] This application scenario is pertinent to the linear alpha-olefin (LAO) industry and specialty chemical manufacturers who require clean oligomer product streams for subsequent functionalization or as comonomers in polymer production. The suppression of undesired alkylation side reactions translates to reduced downstream purification costs and improved product quality.

Application
Selection Property
Validation Focus
1,3-Enynes carboacylation
DME-ligated NiBr₂ precatalyst
Yield optimization and catalyst loading efficiency
α-Diimine ethylene polymerization
High-activity precatalyst for α-diimine Ni complexes
Polymerization productivity and thermal stability endpoints
Stereodivergent oxindole synthesis
Compatible with chiral sulfinamide/phosphine ligands
Diastereomer access and enantioselectivity under ligand control
Clean ethylene oligomerization
Bromide-ligated precatalyst for reduced side reactions
Oligomer purity and Friedel-Crafts side-product suppression

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